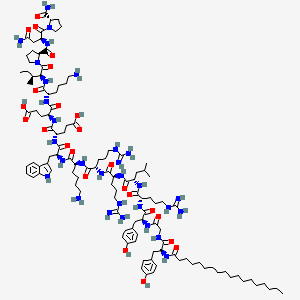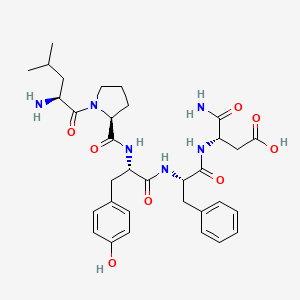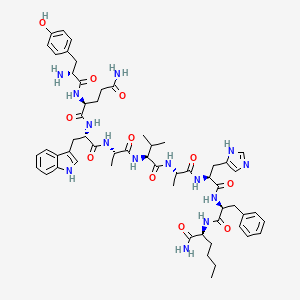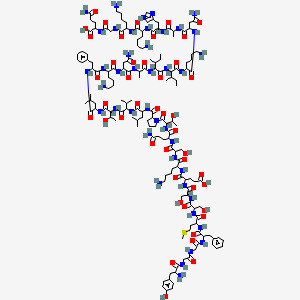
149146-12-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 149146-12-3 is known as Secretoneurin (mouse, rat) trifluoroacetate salt. Secretoneurin is a 33-amino acid polypeptide generated by the proteolytic processing of secretogranin II. This compound is notable for its ability to induce dopamine release in the rat striatum in vivo and in vitro, and it exerts a strong chemotactic effect on monocytes and eosinophils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Secretoneurin involves the proteolytic processing of secretogranin II. This process typically involves the use of specific enzymes that cleave the precursor protein to produce the active polypeptide. The exact conditions and enzymes used can vary, but the process generally requires precise control of pH, temperature, and enzyme concentration to ensure the correct cleavage and folding of the polypeptide .
Industrial Production Methods
Industrial production of Secretoneurin may involve recombinant DNA technology, where the gene encoding secretogranin II is inserted into a suitable expression system, such as bacteria or yeast. The expressed protein is then purified and processed to produce Secretoneurin. This method allows for large-scale production of the compound with high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Secretoneurin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues in the polypeptide.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, which can break disulfide bonds and alter the structure of the polypeptide.
Substitution: This reaction involves the replacement of one functional group in the polypeptide with another, which can modify the biological activity of the compound
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other oxidizing agents can be used to induce oxidation reactions.
Reducing Agents: Dithiothreitol and beta-mercaptoethanol are commonly used reducing agents.
Substitution Reagents: Various chemical reagents can be used to introduce new functional groups into the polypeptide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds. Substitution reactions can produce modified polypeptides with altered biological activity .
Aplicaciones Científicas De Investigación
Secretoneurin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neurotransmitter release and chemotaxis.
Medicine: Explored for its potential therapeutic applications in neurological disorders and immune modulation.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide research
Mecanismo De Acción
Secretoneurin exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that result in the release of neurotransmitters, such as dopamine, and the chemotactic migration of immune cells. The exact molecular targets and pathways involved can vary depending on the cell type and context .
Comparación Con Compuestos Similares
Similar Compounds
Secretoneurin (rat acetate): Another form of Secretoneurin with similar biological activity.
Secretogranin II: The precursor protein from which Secretoneurin is derived.
Other neuropeptides: Such as neuropeptide Y and substance P, which also play roles in neurotransmitter release and immune modulation
Uniqueness
Secretoneurin is unique in its strong chemotactic effect on monocytes and eosinophils, as well as its ability to induce dopamine release. These properties make it a valuable tool for studying neurotransmitter release and immune cell migration .
Propiedades
Número CAS |
149146-12-3 |
|---|---|
Fórmula molecular |
C₁₅₉H₂₅₂N₄₀O₅₈ |
Peso molecular |
3651.95 |
Secuencia |
One Letter Code: TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)







![(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B612467.png)


